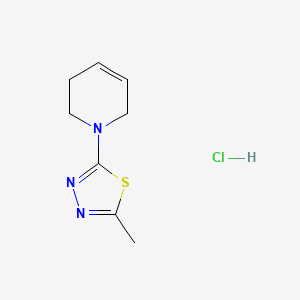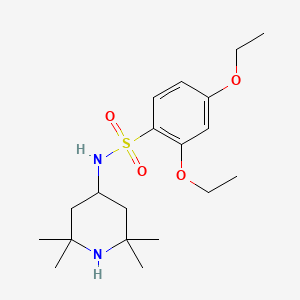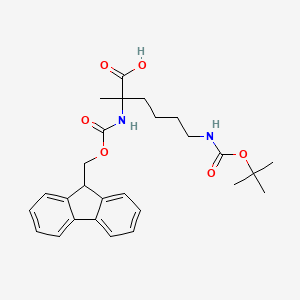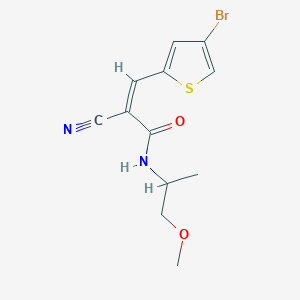
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride, commonly known as DPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPT is a thiadiazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of DPT is not yet fully understood. However, it has been suggested that DPT may act by modulating the activity of certain neurotransmitters, including serotonin and dopamine. Additionally, DPT has been shown to exhibit antioxidant activity, which may contribute to its therapeutic effects.
生化学的および生理学的効果
DPT has been shown to exhibit a variety of biochemical and physiological effects. For example, DPT has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. Additionally, DPT has been shown to exhibit antioxidant activity and to reduce oxidative stress in animal models.
実験室実験の利点と制限
One advantage of using DPT in lab experiments is its relatively low cost and easy availability. Additionally, DPT has been shown to exhibit a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using DPT is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on DPT. For example, further studies could be conducted to better understand the mechanism of action of DPT and how it modulates neurotransmitter activity. Additionally, more research is needed to determine the potential therapeutic applications of DPT, including its use in the treatment of epilepsy and depression. Finally, more studies are needed to determine the safety and toxicity of DPT, particularly in long-term use.
合成法
DPT can be synthesized using a variety of methods, including the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 1,2-dichloroethane and sodium hydroxide. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with acrylonitrile and subsequent reduction with sodium borohydride.
科学的研究の応用
DPT has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that DPT exhibited anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Another study found that DPT exhibited antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression.
特性
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.ClH/c1-7-9-10-8(12-7)11-5-3-2-4-6-11;/h2-3H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXERMZRBRNFOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC=CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide](/img/structure/B2953391.png)


![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)

![N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline](/img/structure/B2953398.png)

![2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2953400.png)
![5-Benzyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2953401.png)
![(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2953402.png)

